1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol
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Overview
Description
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalen-2-ol moiety linked to a piperazine ring, which is further substituted with a 3-chlorophenyl group. It is known for its significant biological activities, particularly as a serotonergic antagonist, which means it can block serotonin receptors and inhibit the action of serotonin .
Preparation Methods
The synthesis of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine and naphthalen-2-ol.
Reaction Conditions: The key step involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable naphthalen-2-ol derivative under basic conditions. Common solvents used include ethanol or dimethylformamide.
Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity.
Chemical Reactions Analysis
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives and naphthalen-2-ol analogs.
Scientific Research Applications
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with serotonin receptors, making it valuable in neuropharmacology research.
Medicine: Due to its serotonergic antagonist properties, it is investigated for potential therapeutic applications in treating conditions like depression, anxiety, and schizophrenia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol involves its interaction with serotonin receptors. It acts as a selective antagonist for the 5-HT1D receptor, displaying high selectivity over other serotonin receptor subtypes. By blocking these receptors, the compound inhibits the action of serotonin, which can modulate mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol can be compared with other piperazine derivatives:
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also acts as a serotonergic antagonist but has a different structural framework.
1-(4-Chlorophenyl)piperazine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Naphthalen-2-ol: While not a piperazine derivative, it shares the naphthalen-2-ol moiety and is used in similar synthetic applications
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-17-5-3-6-18(14-17)24-12-10-23(11-13-24)15-20-19-7-2-1-4-16(19)8-9-21(20)25/h1-9,14,25H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGDESXGVOIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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